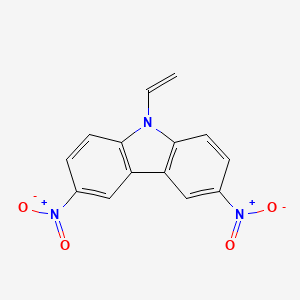![molecular formula C17H14N2O2S B14659571 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione CAS No. 52026-33-2](/img/structure/B14659571.png)
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]phenylhydrazine-1-carbothioamide
Uniqueness
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione is unique due to its specific structural features, such as the presence of both benzimidazole and phenylbutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
52026-33-2 |
|---|---|
Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C17H14N2O2S/c1-11(20)16(15(21)12-7-3-2-4-8-12)22-17-18-13-9-5-6-10-14(13)19-17/h2-10,16H,1H3,(H,18,19) |
InChI Key |
YQQPJGCFEHSGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



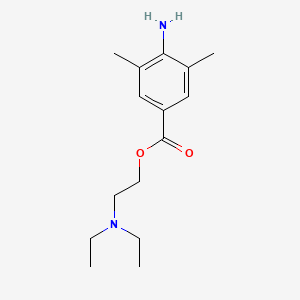
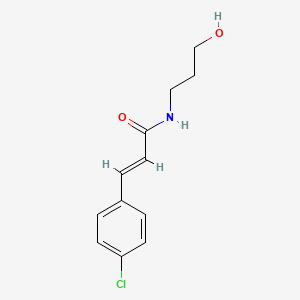
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
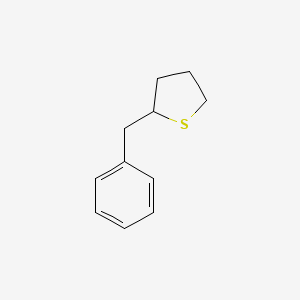


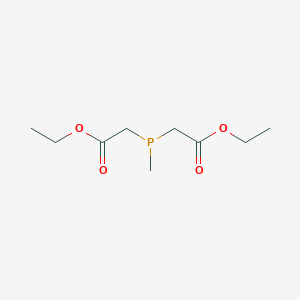
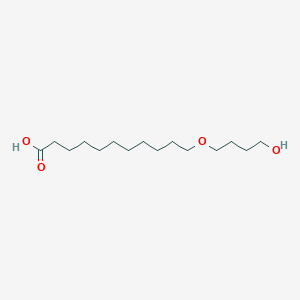
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
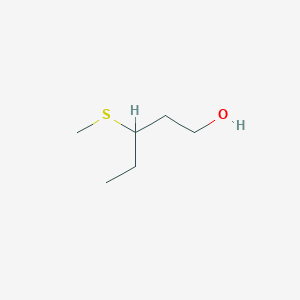

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
